molecular formula C10H12ClN3O3 B3047068 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride CAS No. 134749-43-2

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride

Cat. No. B3047068
CAS RN: 134749-43-2
M. Wt: 257.67 g/mol
InChI Key: DRRJLUGFNPKNAP-UHFFFAOYSA-N
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Description

“2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride” is a chemical compound with the molecular formula C10H11N3O3 . It is also known by the synonym 4-amino-6,7-dimethoxyquinazolin-2 (1h)-one .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a heterocyclic pyrimidine ring . The 4-amino-6,7-dimethoxy substitutions are on the quinazoline ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.21 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 85.9 Ų . The compound is covalently bonded and has a complexity of 318 .

Scientific Research Applications

Cardiotonic Activity and Synthesis

  • 2(1H)-Quinazolinones have been studied for their cardiotonic activity, with specific analogues showing significant positive inotropic effects. A notable example is the analogue 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone, which exhibited twice the intravenous potency of amrinone and is under development as an orally active cardiotonic (Bandurco et al., 1987).

Antimicrobial and Anticonvulsant Properties

  • Quinazolinone derivatives have been synthesized and evaluated for antimicrobial potential, with some showing moderate to significant activity against both Gram-positive and Gram-negative bacteria (Kapoor et al., 2017).
  • Furthermore, quinazolinones have been investigated for anticonvulsant activity, with certain compounds demonstrating effectiveness in seizure threshold tests (Wolfe et al., 1990).

Chemical Synthesis and Modification

  • The synthesis of various quinazolinone derivatives has been a subject of research. For example, novel derivatives containing the quinazolinone-4 moiety have been created through various chemical reactions, leading to compounds with diverse structures (Nawrocka et al., 2012).
  • The synthesis process of 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline, a compound related to 2(1H)-Quinazolinone, has also been explored, highlighting the methods and chemical structures involved (Liu Hai-bin, 2011).

Application in Dye Synthesis

  • Quinazolinone-based compounds have been synthesized for use in colorimetric studies and as reactive dyes, showing good antimicrobial activity and solvatochromic effects (Patel & Patel, 2012).

HIV-1 Inhibition

  • Certain quinazolinone derivatives have shown potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, effectively inhibiting clinically relevant mutant variants of the virus (Corbett et al., 2000).

properties

IUPAC Name

4-amino-6,7-dimethoxy-1H-quinazolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3.ClH/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)13-9(5)11;/h3-4H,1-2H3,(H3,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRJLUGFNPKNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158931
Record name 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride

CAS RN

134749-43-2
Record name 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134749432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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